

molecular weight and formula of 1,2-Dibromo-2methylbutane

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Compound of Interest

Compound Name: 1,2-Dibromo-2-methylbutane

Cat. No.: B078504

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An In-depth Technical Guide to 1,2-Dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **1,2-Dibromo-2-methylbutane**. The information is intended for professionals in the fields of chemical research and drug development who may utilize this compound as a synthetic intermediate.

Core Chemical and Physical Properties

1,2-Dibromo-2-methylbutane is a vicinal dihalide, meaning it has two bromine atoms on adjacent carbon atoms. Its structure and properties make it a useful building block in organic synthesis.



Property	Value
Chemical Formula	C5H10Br2
Molecular Weight	229.94 g/mol
CAS Number	10428-64-5
Appearance	Likely a colorless to pale yellow liquid
Boiling Point	~189 °C (estimate)[1]
Melting Point	-70.2 °C[1]
Density	1.6584 g/cm ³ [1]
Refractive Index	1.5064[1]

Synthesis of 1,2-Dibromo-2-methylbutane

The primary method for the synthesis of **1,2-Dibromo-2-methylbutane** is the electrophilic addition of bromine (Br₂) to 2-methyl-1-butene. The double bond of the alkene acts as a nucleophile, attacking the bromine molecule. This reaction typically proceeds through a cyclic bromonium ion intermediate, followed by the attack of a bromide ion.

Experimental Protocol: Synthesis via Bromination of 2-methyl-1-butene

This protocol is a representative procedure based on standard methods for the bromination of alkenes.

Materials:

- 2-methyl-1-butene
- Liquid Bromine (Br₂)
- Dichloromethane (CH2Cl2), anhydrous
- Saturated sodium bicarbonate solution (NaHCO₃)



- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-1-butene in anhydrous dichloromethane.
- Cool the flask in an ice bath to 0 °C with continuous stirring.
- Prepare a solution of bromine in dichloromethane.
- Slowly add the bromine solution dropwise to the stirred solution of the alkene. The characteristic red-brown color of bromine should disappear as it reacts. The addition should be controlled to maintain the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0 °C, and then let it warm to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate to quench any unreacted bromine, followed by water, and finally with brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.



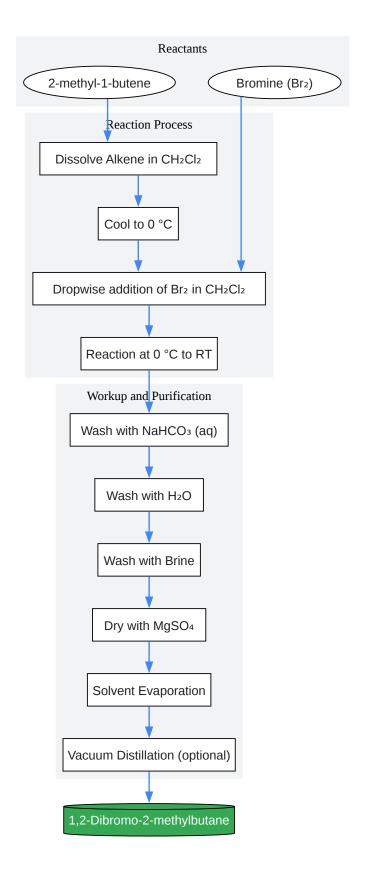
- Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude **1,2-Dibromo-2-methylbutane**.
- The product can be further purified by vacuum distillation if necessary.

Safety Precautions:

- Bromine is highly toxic, corrosive, and volatile. This procedure must be carried out in a wellventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.

Synthesis Workflow Diagram





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Caption: Synthesis workflow for **1,2-Dibromo-2-methylbutane**.

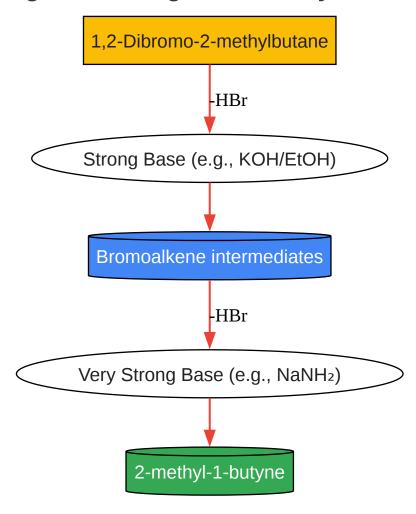


Chemical Reactions and Mechanisms

As a vicinal dihalide, **1,2-Dibromo-2-methylbutane** can undergo several types of reactions, making it a versatile intermediate.

- Dehydrohalogenation: Treatment with a strong base can lead to elimination reactions.
 Depending on the reaction conditions and the base used, this can yield bromoalkenes or, with a sufficiently strong base and forcing conditions, potentially 2-methyl-1-butyne.
- Substitution Reactions: The bromine atoms can be displaced by nucleophiles, although the steric hindrance at the tertiary carbon may influence the reaction pathway and favor elimination.

Dehydrohalogenation Logical Pathway



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Caption: Potential dehydrohalogenation pathway.

Spectroscopic Analysis (Predicted)

While experimental spectra for **1,2-Dibromo-2-methylbutane** are not readily available in public databases, its expected spectroscopic features can be predicted based on its structure.

- ¹H NMR: The spectrum would be expected to show signals for the ethyl group protons (a triplet and a quartet), a singlet for the methyl group protons, and signals for the diastereotopic protons of the CH₂Br group.
- ¹³C NMR: Five distinct signals would be expected, corresponding to the five carbon atoms in the molecule. The carbons bonded to bromine would be shifted downfield.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak. A characteristic
 isotopic pattern for two bromine atoms (approximately 1:2:1 for M, M+2, and M+4) would be
 expected. Common fragmentation patterns would involve the loss of bromine atoms and
 alkyl groups.

Applications in Organic Synthesis

1,2-Dibromo-2-methylbutane is not known to have direct applications in drug development. However, as a halogenated hydrocarbon, it serves as a potential intermediate in the synthesis of more complex molecules. Halogenated alkanes are frequently used in the formation of carbon-carbon bonds through reactions like Grignard reagent formation or as alkylating agents. Its utility lies in its ability to introduce a five-carbon branched chain into a target molecule.

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References

1. youtube.com [youtube.com]



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